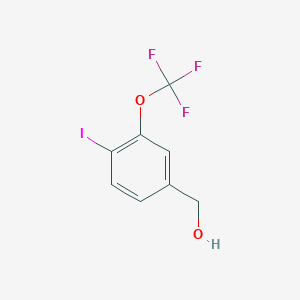
(4-Iodo-3-(trifluoromethoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO2 It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethoxy)benzyl alcohol typically involves the iodination of a precursor compound, followed by the introduction of the trifluoromethoxy group and the benzyl alcohol moiety. One common method involves the use of 4-iodobenzotrifluoride as a starting material. This compound can be synthesized through the iodination of 4-trifluoromethylbenzene using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for 4-Iodo-3-(trifluoromethoxy)benzyl alcohol are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethoxy)benzyl alcohol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-Iodo-3-(trifluoromethoxy)benzaldehyde or 4-Iodo-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-Iodo-3-(trifluoromethoxy)benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Iodo-3-(trifluoromethoxy)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzyl alcohol depends on its specific application. In general, the compound can interact with various molecular targets and pathways due to the presence of the iodine atom and the trifluoromethoxy group. These interactions can lead to changes in the chemical and biological properties of the compound, making it useful for various applications.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the benzyl alcohol moiety.
4-(Trifluoromethoxy)benzyl alcohol: Similar in structure but lacks the iodine atom.
Uniqueness
4-Iodo-3-(trifluoromethoxy)benzyl alcohol is unique due to the combination of the iodine atom, trifluoromethoxy group, and benzyl alcohol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6F3IO2 |
|---|---|
Molecular Weight |
318.03 g/mol |
IUPAC Name |
[4-iodo-3-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO2/c9-8(10,11)14-7-3-5(4-13)1-2-6(7)12/h1-3,13H,4H2 |
InChI Key |
PXWNOEWNNWLKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


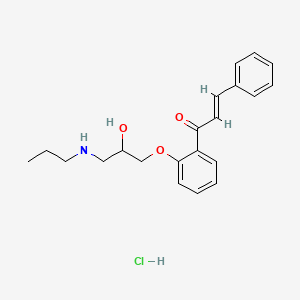
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
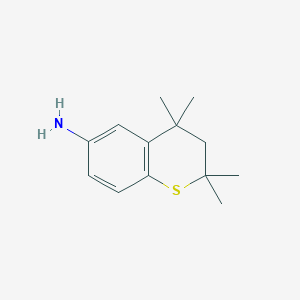
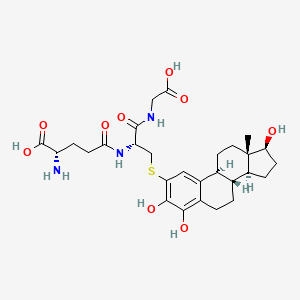
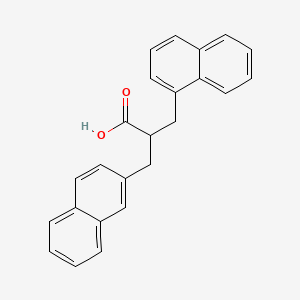
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
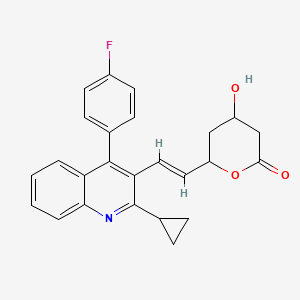
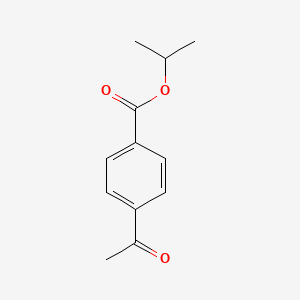

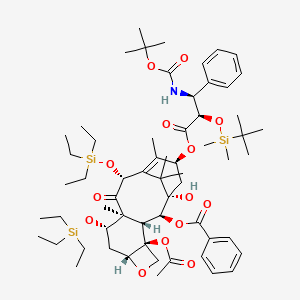
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
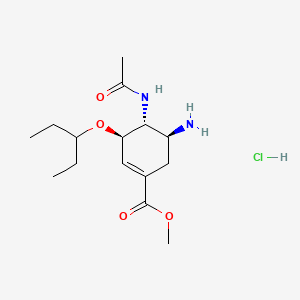
![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
